molecular formula C11H15F2N B15246304 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine

1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine

Cat. No.: B15246304
M. Wt: 199.24 g/mol
InChI Key: VIPOJZZFHUHLFU-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the aromatic ring under specific conditions. For instance, the use of transition metal catalysts such as nickel or copper can facilitate this process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and cost-effective reagents. The process may also include purification steps to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted phenyl derivatives .

Scientific Research Applications

1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.

    N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.

Uniqueness

1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-[3-(difluoromethyl)phenyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-7(2)10(14)8-4-3-5-9(6-8)11(12)13/h3-7,10-11H,14H2,1-2H3

InChI Key

VIPOJZZFHUHLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(F)F)N

Origin of Product

United States

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